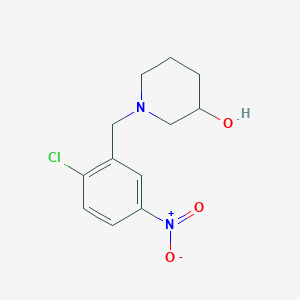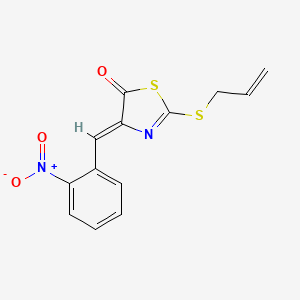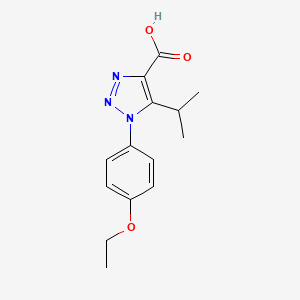
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one, also known as Morinoline, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazolidinone family, which has been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one exerts its pharmacological effects by interacting with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including anti-tumor, anti-diabetic, and anti-inflammatory effects. 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has also been shown to have antioxidant properties, which may contribute to its therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications in various diseases. 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research may focus on developing more potent and selective analogs of 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one with fewer side effects.
In conclusion, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-tumor, anti-diabetic, and anti-inflammatory effects, and has shown promise as a potential therapeutic agent in various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesis Methods
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one can be synthesized through a multistep process, which involves the reaction of 2-aminothiophenol with benzaldehyde in the presence of acetic acid to form a Schiff base. The Schiff base is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of p-toluenesulfonic acid to produce 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one.
Scientific Research Applications
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and glucose uptake. In inflammation research, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-benzyl-2-benzylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c28-24-23(14-20-11-12-21-22(13-20)30-17-29-21)31-25(26-15-18-7-3-1-4-8-18)27(24)16-19-9-5-2-6-10-19/h1-14H,15-17H2/b23-14-,26-25? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOYDCYYMULJQP-WPCCGSCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=NCC4=CC=CC=C4)S3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=NCC4=CC=CC=C4)S3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)

![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5085194.png)

![2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5085206.png)
